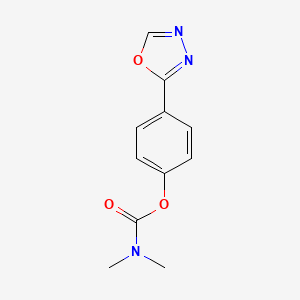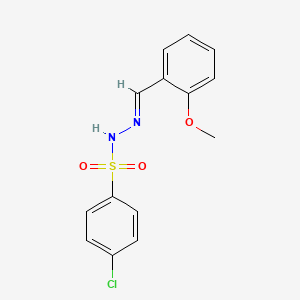![molecular formula C14H11ClN4O3 B5794034 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as CNEB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Wirkmechanismus
The exact mechanism of action of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase. In addition, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been found to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide also has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is the development of new formulations of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide in combination with other anticancer agents. Finally, the development of new animal models to study the pharmacokinetics and pharmacodynamics of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide could provide valuable insights into its potential as a cancer therapy.
Conclusion:
In conclusion, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a promising chemical compound that exhibits a range of biological activities, including antitumor, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis and interfering with DNA synthesis and cell cycle progression. While 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has some limitations for lab experiments, it has several advantages that make it a promising candidate for the development of new cancer therapies. Future research directions include the development of new formulations, investigation of potential synergistic effects, and the development of new animal models to study its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide involves the reaction of 2-chloro-4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in the presence of ethanol and a catalytic amount of glacial acetic acid. The resulting yellow solid is then recrystallized from ethanol to obtain pure 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAXKJSZDOUKD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)


![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)


![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
